Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate is an organic compound with the molecular formula C15H15BrN2O2. It is a derivative of benzoic acid and contains both amino and bromophenyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-amino-4-bromophenylamine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification and quality control steps to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The bromophenyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((4-bromophenyl)amino)benzoate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 4-aminobenzoate: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.
Uniqueness
Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate is unique due to the presence of both amino and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
ethyl 4-(2-amino-4-bromoanilino)benzoate |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-15(19)10-3-6-12(7-4-10)18-14-8-5-11(16)9-13(14)17/h3-9,18H,2,17H2,1H3 |
InChI Key |
RYGRJERYCSEPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.